(4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazolone core, a triazolopyridazine moiety, and an acetylphenyl group, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the triazolopyridazine moiety and the acetylphenyl group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structure suggests potential activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H17N7O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[(4-acetylphenyl)iminomethyl]-5-methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H17N7O2/c1-11-16(10-20-15-6-4-14(5-7-15)12(2)27)19(28)26(23-11)18-9-8-17-22-21-13(3)25(17)24-18/h4-10,23H,1-3H3 |
InChI Key |
COKQGTOTHQEGST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NN3C(=NN=C3C=C2)C)C=NC4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
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